molecular formula C11H14N2O3S B2977998 1-(4-Methylthiazole-5-carbonyl)piperidine-3-carboxylic acid CAS No. 1016732-78-7

1-(4-Methylthiazole-5-carbonyl)piperidine-3-carboxylic acid

Cat. No.: B2977998
CAS No.: 1016732-78-7
M. Wt: 254.3
InChI Key: FWPFHMRPRITKIV-UHFFFAOYSA-N
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Description

1-(4-Methylthiazole-5-carbonyl)piperidine-3-carboxylic acid is a chemical compound that features a piperidine ring substituted with a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylthiazole-5-carbonyl)piperidine-3-carboxylic acid typically involves the reaction of 4-methylthiazole-5-carboxylic acid with piperidine-3-carboxylic acid under specific conditions. The reaction may require the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond between the thiazole and piperidine rings .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylthiazole-5-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methylthiazole-5-carbonyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylthiazole-5-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole moiety can interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .

Properties

IUPAC Name

1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-7-9(17-6-12-7)10(14)13-4-2-3-8(5-13)11(15)16/h6,8H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPFHMRPRITKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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